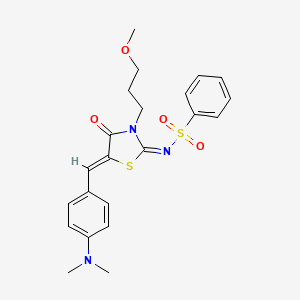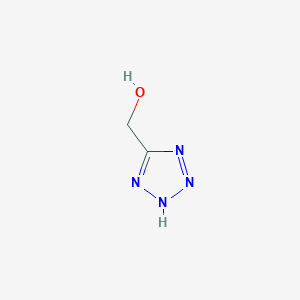![molecular formula C11H17N3O3 B2379817 (E)-4-(Dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide CAS No. 2411335-03-8](/img/structure/B2379817.png)
(E)-4-(Dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide, commonly known as DMXAA, is a synthetic compound that has shown promising results in cancer research. It was first synthesized in the 1980s by researchers at the University of Auckland, New Zealand. DMXAA has been found to have anti-tumor effects in various types of cancer, including lung, breast, and colon cancer.
Mécanisme D'action
The exact mechanism of action of DMXAA is not fully understood. However, it is believed to activate the immune system by inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines then lead to the destruction of tumor blood vessels, which in turn causes tumor necrosis.
Biochemical and Physiological Effects:
DMXAA has been found to have various biochemical and physiological effects. It has been shown to induce the production of cytokines such as TNF-α and IFN-γ, as well as the activation of immune cells such as macrophages and natural killer cells. DMXAA has also been found to increase the levels of reactive oxygen species (ROS) in tumor cells, which can lead to their destruction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMXAA is its ability to enhance the effectiveness of chemotherapy and radiation therapy. It has also been found to have anti-tumor effects in various types of cancer. However, one limitation of DMXAA is its toxicity. It has been found to have dose-limiting toxicity in clinical trials, which has limited its use in cancer treatment.
Orientations Futures
There are several future directions for DMXAA research. One direction is to investigate its potential use in combination with other cancer treatments, such as immunotherapy. Another direction is to develop new analogs of DMXAA that have improved efficacy and reduced toxicity. Additionally, further studies are needed to understand the exact mechanism of action of DMXAA and its effects on the immune system.
Méthodes De Synthèse
The synthesis of DMXAA involves the reaction of 3-methoxy-1,2-oxazole-5-carboxylic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding oxazoline. This intermediate is then reacted with 2-bromo-3-methylbut-2-ene to form DMXAA.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its anti-tumor effects in preclinical studies. It has been found to activate the immune system and induce tumor necrosis in various types of cancer. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-14(2)6-4-5-10(15)12-8-9-7-11(16-3)13-17-9/h4-5,7H,6,8H2,1-3H3,(H,12,15)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJFNGLYFPANOK-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=CC(=NO1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=CC(=NO1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(2S)-2,3-Dihydro-1-benzofuran-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2379734.png)
![N-(2-chlorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2379735.png)

![3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2379738.png)


![9-(4-Butoxyphenyl)-3-[(3-methylbenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-(1,3-dihydroisoindol-2-yl)methanone](/img/structure/B2379749.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dimethoxybenzamide](/img/structure/B2379753.png)

![6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-3H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2379755.png)
![3-(4-fluorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2379757.png)